3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA
Overview
Description
“N-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives have been reported to exhibit a wide range of therapeutic activities . Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “N-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic five-membered ring possessing sulfur and nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Mechanism of Action
While the exact mechanism of action of “N-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide” is not specified in the retrieved papers, 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities . For instance, some compounds have shown higher cytotoxic activity than doxorubicin against certain cancer cell lines .
Future Directions
The future directions for the research on “N-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide” and similar compounds could involve further structural modification to obtain more active compounds against phytopathogenic microorganisms . Additionally, further studies could be conducted to explore the potential therapeutic applications of these compounds .
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S2/c1-2-23-12-20-19-11(24-12)18-10(22)17-9(21)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRPQLUFYOQMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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